molecular formula C8H10N4O2 B2423954 Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 2225137-23-3

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2423954
CAS No.: 2225137-23-3
M. Wt: 194.194
InChI Key: VBNUCKJCARUAPV-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in drug development and materials science make it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 5-(cyanomethyl)-1-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)12(2)11-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNUCKJCARUAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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